molecular formula C17H17N3O4S B11015604 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 741733-98-2

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11015604
CAS No.: 741733-98-2
M. Wt: 359.4 g/mol
InChI Key: ZCLBYKALTJFLDV-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative featuring a complex structure that incorporates a benzodioxin moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N2O4C_{13}H_{12}N_{2}O_{4}. The structural representation can be summarized as follows:

Component Description
Benzodioxin A bicyclic structure that contributes to the compound's pharmacological properties.
Thiazole A five-membered ring containing sulfur and nitrogen, known for its biological activity.
Pyrrolidine A saturated five-membered ring that enhances the compound's stability and reactivity.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of compounds related to this structure. For instance, derivatives of benzodioxin have been screened against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) due to their roles in carbohydrate metabolism and neurotransmitter breakdown respectively.

In one study, new sulfonamide derivatives incorporating benzodioxin were synthesized and evaluated for their inhibitory effects on these enzymes. The results indicated significant activity against α-glucosidase, suggesting potential applications in managing T2DM .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing benzodioxin and thiazole moieties have also been explored. Research indicates that certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For example, compounds with similar structural features demonstrated considerable inhibition of COX-2 with indices ranging from 90% to 99%, outperforming standard anti-inflammatory drugs like sodium diclofenac .

Case Studies

  • Study on COX Inhibition
    • Objective: Evaluate the anti-inflammatory potential of benzodioxin derivatives.
    • Findings: Compounds exhibited high selectivity for COX-2 over COX-1, indicating a promising therapeutic profile for inflammatory diseases.
    • Results Summary:
      Compound COX-2 Inhibition (%) Analgesic Activity (%)
      Compound A9551
      Compound B9042
      Compound C8840
  • Study on α-glucosidase Inhibition
    • Objective: Assess the potential of synthesized benzodioxin derivatives in managing T2DM.
    • Findings: Several derivatives showed promising inhibition rates against α-glucosidase, suggesting their utility in lowering postprandial blood glucose levels.
    • Results Summary:
      Compound Inhibition (%)
      Compound D70
      Compound E65
      Compound F60

Scientific Research Applications

Structural Overview

The compound features several notable structural components:

  • Benzodioxin Ring : This moiety contributes to the compound's potential for biological activity.
  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Pyrrolidine Ring : Provides a framework for interaction with biological targets.
  • Carboxamide Group : Enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide. For instance:

  • Synthesis and Testing : Compounds synthesized with similar frameworks have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Mechanism of Action : The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes, leading to cell death.

Anticancer Properties

The compound's structure suggests potential anticancer applications:

  • Targeting Enzymes : Research indicates that derivatives can inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells .
  • Cytotoxicity Studies : Various derivatives have been tested against multiple cancer cell lines, demonstrating promising results in reducing cell viability .

Drug Development Potential

The unique combination of functional groups in this compound makes it a candidate for further development in drug formulation:

  • High Bioavailability : The carboxamide group enhances solubility, which is crucial for oral bioavailability.
  • Diverse Biological Activities : The structural diversity allows for modifications that can tailor the compound’s activity against specific targets.

Case Study 1: Antimicrobial Efficacy

In a study published by Prabhakar et al., compounds synthesized from similar frameworks exhibited strong antimicrobial activity through disc diffusion methods. The results indicated that modifications in the thiazole and pyrrolidine rings significantly affected the antimicrobial potency .

Case Study 2: Anticancer Activity

Research conducted on oxadiazole derivatives demonstrated their effectiveness against various cancer cell lines. The study utilized molecular docking techniques to predict interactions with TS proteins, confirming that these compounds could act as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .

Properties

CAS No.

741733-98-2

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17N3O4S/c1-10-8-18-17(25-10)19-16(22)11-6-15(21)20(9-11)12-2-3-13-14(7-12)24-5-4-23-13/h2-3,7-8,11H,4-6,9H2,1H3,(H,18,19,22)

InChI Key

ZCLBYKALTJFLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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